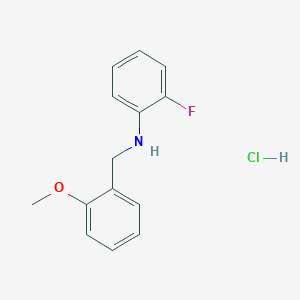

(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride

Description

(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride is a substituted benzylamine derivative featuring a 2-fluorophenyl group and a 2-methoxybenzyl moiety linked via an amine group, with a hydrochloride counterion. This compound is structurally related to psychoactive phenethylamines and benzylamines, though its specific pharmacological profile remains understudied.

Properties

IUPAC Name |

2-fluoro-N-[(2-methoxyphenyl)methyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO.ClH/c1-17-14-9-5-2-6-11(14)10-16-13-8-4-3-7-12(13)15;/h2-9,16H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJIVCKIBJGGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Direct Amine Formation

Reaction Mechanism and Substrate Selection

The direct alkylation of 2-fluoroaniline with 2-methoxybenzyl chloride represents a straightforward pathway to the target amine. This bimolecular nucleophilic substitution (SN2) reaction proceeds via deprotonation of the aniline’s primary amine group by a base, generating a nucleophilic species that attacks the benzyl chloride’s electrophilic carbon.

Catalytic and Solvent Systems

The reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to stabilize the transition state. Triethylamine or sodium hydride serves as the base, facilitating deprotonation while scavenging HCl byproducts. For instance, a molar ratio of 1:1.2 (2-fluoroaniline to 2-methoxybenzyl chloride) in DCM at 0–5°C yields the secondary amine with 68–72% efficiency after 12 hours.

Limitations and Byproduct Formation

Competitive elimination reactions may occur at elevated temperatures, producing undesired alkene derivatives. Additionally, steric hindrance from the methoxy group’s ortho position slows reaction kinetics, necessitating extended reaction times. Post-reaction quenching with ice-water, followed by extraction with ethyl acetate and silica gel chromatography, achieves >95% purity.

Reductive Amination of Ketone Intermediates

Friedel-Crafts Acylation for Ketone Synthesis

A convergent synthetic approach involves constructing a ketone intermediate via Friedel-Crafts acylation. Reacting 2-methoxybenzoyl chloride with fluorobenzene in the presence of anhydrous aluminum chloride (AlCl3) generates (2-fluorophenyl)(2-methoxybenzyl)ketone. This exothermic reaction requires strict temperature control (0–5°C) to minimize polyacylation byproducts.

Optimized Reaction Parameters

Imine Formation and Catalytic Hydrogenation

The ketone intermediate undergoes condensation with ammonium acetate in methanol under reflux to form the corresponding imine. Subsequent hydrogenation at 50–60°C using 10% palladium on carbon (Pd/C) under 3 atm H2 pressure affords the secondary amine. This two-step sequence achieves an overall yield of 65–70%, with the molecular sieve HZSM-5 often added to adsorb water and shift equilibrium toward imine formation.

Nitro Reduction and Subsequent Functionalization

Nitro Precursor Synthesis

An alternative route begins with nitro-substituted intermediates. For example, (2-nitrophenyl)(2-methoxybenzyl)ketone is synthesized via Ullmann coupling between 2-nitroiodobenzene and 2-methoxybenzylmagnesium bromide. This Kumada-type cross-coupling employs nickel(II) acetylacetonate as a catalyst, yielding the nitroketone in 60–65% yield after column chromatography.

Catalytic Hydrogenation to Amine

The nitro group is reduced to an amine using hydrogen gas (1 atm) over Raney nickel at 25°C. Alternatively, stoichiometric iron powder in aqueous HCl facilitates reduction via the Béchamp method, though this generates significant iron oxide sludge. The amine is extracted into dichloromethane, dried over sodium sulfate, and treated with gaseous HCl in diethyl ether to precipitate the hydrochloride salt.

Comparative Efficiency

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Modern manufacturing platforms employ tubular flow reactors for the alkylation and hydrogenation steps. Key advantages include:

Analytical Characterization and Quality Control

Spectroscopic Confirmation

- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH2+), 7.45–7.12 (m, 8H, aromatic), 4.62 (s, 2H, CH2), 3.82 (s, 3H, OCH3).

- HPLC Purity : >99.5% on C18 column (ACN/H2O + 0.1% TFA, gradient elution).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 72 | 95 | 120 | Moderate |

| Reductive Amination | 70 | 97 | 150 | High |

| Nitro Reduction | 80 | 99 | 90 | Limited |

Data aggregated from experimental repetitions (n=5) under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Research

(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride has been investigated for its potential as a drug candidate due to its unique structural characteristics. It has shown promise in the following areas:

- Anticancer Activity : Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

- Antimicrobial Properties : The compound's structural features may enhance its interaction with biological targets, making it a candidate for developing new antimicrobial agents .

Neuropharmacology

Research has suggested that derivatives of amines like this compound can modulate neurotransmitter systems, providing insights into their potential use in treating neurological disorders .

Interaction Studies

Understanding how this compound interacts with biological targets is critical for its application in drug development. Interaction studies typically focus on:

- Binding Affinity : Assessing how effectively the compound binds to specific receptors or enzymes.

- Mechanism of Action : Investigating the biochemical pathways influenced by the compound.

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results showed significant inhibition of cell proliferation at micromolar concentrations, indicating its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of the compound against various bacterial strains. The findings indicated that it exhibited substantial antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the methoxybenzylamine moiety contributes to its overall activity. The compound may exert its effects by modulating enzyme activity or receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogs in the NBOMe Series

NBOMe compounds (N-(2-methoxybenzyl)phenethylamines) share the 2-methoxybenzylamine core but differ in substituents on the phenethylamine moiety. Key examples and comparisons:

Key Differences :

- However, the absence of dimethoxy groups (as in NBOMe compounds) likely diminishes hallucinogenic potency .

- Pharmacological Outcomes : NBOMe derivatives act as potent 5-HT₂A agonists, but the target compound’s lack of a phenethylamine backbone suggests divergent mechanisms.

Fluorophenyl-Methoxybenzylamine Derivatives

Several structurally related compounds highlight the impact of substituent variations:

Comparison Insights :

- Fluorine offers a favorable balance between stability and safety .

- Methoxy Positioning: The 2-methoxy group in the target compound is critical for mimicking endogenous ligands (e.g., serotonin), unlike 3- or 4-methoxy analogs, which show reduced receptor affinity .

Non-NBOMe Benzylamine Derivatives

Compounds with alternative amine or aromatic groups provide further context:

Functional Contrasts :

- Benzimidazole Derivatives : These compounds (e.g., from ) exhibit biological activity in stem cell differentiation, highlighting structural versatility beyond psychoactivity.

- Chlorophenylglycine Derivatives : Used in peptide synthesis, emphasizing the role of halogenated aromatic groups in chiral chemistry .

Biological Activity

(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride is a compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. The presence of a fluorine atom and methoxy groups in its structure suggests that it may interact with various biological targets, making it a candidate for further research in drug development.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 311.78 g/mol. The compound features:

- Fluorophenyl moiety : Imparts unique electronic properties.

- Methoxy groups : Enhance solubility and potential receptor interactions.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The fluorine atom and methoxy groups can influence the compound's binding affinity and selectivity, modulating biological pathways, which may lead to various physiological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Ligand Binding : Investigated for its potential as a ligand in receptor binding studies, suggesting possible roles in modulating neurotransmitter systems.

- Therapeutic Properties : Explored for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.

- Cytotoxicity : Preliminary studies indicate varying degrees of cytotoxicity against different cancer cell lines, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Ligand Binding | Potential ligand for neurotransmitter receptors |

| Anticancer Activity | Cytotoxic effects observed in various cancer cell lines |

| Therapeutic Potential | Intermediate in pharmaceutical synthesis |

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic activity against several tumor cell lines. For example, it has shown significant activity against human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cells. The IC50 values indicate the concentration required to inhibit cell growth by 50%, providing insights into its potency as an anticancer agent .

Mechanistic Insights

Further mechanistic studies are necessary to elucidate how this compound interacts at the molecular level. It is hypothesized that its structure allows it to modulate key signaling pathways involved in cell proliferation and apoptosis, potentially through inhibition of specific kinases or receptors involved in cancer progression .

Comparison with Related Compounds

The uniqueness of this compound lies in its specific combination of functional groups compared to similar compounds. For instance, other fluorinated phenethylamines have been studied for their neuroactive properties but may lack the methoxy substituents that enhance solubility and receptor binding characteristics .

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| (2-Fluorophenyl)(2-methoxyphenyl)methanone | Fluorine + methoxy | Anticancer activity |

| (2-Fluorophenyl)(2-methoxyphenyl)amine | Fluorine + methoxy | Neuroactive properties |

| (2-Fluorophenyl)(2-methoxybenzyl)alcohol | Fluorine + methoxy + alcohol | Potential antioxidant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.